molecular formula C6H11NO2 B13484517 Ethyl (2r)-azetidine-2-carboxylate CAS No. 162698-37-5

Ethyl (2r)-azetidine-2-carboxylate

Cat. No.: B13484517
CAS No.: 162698-37-5
M. Wt: 129.16 g/mol
InChI Key: WBAZVXJXZJXWOR-RXMQYKEDSA-N
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Description

Ethyl (2R)-Azetidine-2-carboxylate (CAS 766483-76-5) is a chiral ester derivative of the non-proteinogenic amino acid, azetidine-2-carboxylic acid . This compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of molecules featuring the strained, four-membered azetidine ring . The azetidine ring is of significant research interest as a saturated heterocycle that can influence the physicochemical and pharmacological properties of a molecule, often serving as a conformationally restricted bioisostere for more common ring systems . The ester functional group in this molecule provides a reactive handle for further synthetic transformations, such as hydrolysis to the corresponding acid or conversion to amides, making it a crucial intermediate for developing novel active compounds . As a proline homolog, azetidine-2-carboxylic acid is known to be incorporated into natural product pathways and has disease-causing potential due to its ability to mimic proline . Recent studies continue to explore the biosynthesis of this core structure in bacterial natural product pathways . Our product is supplied with a high purity level to ensure consistency in your research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162698-37-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

ethyl (2R)-azetidine-2-carboxylate

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1

InChI Key

WBAZVXJXZJXWOR-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCN1

Canonical SMILES

CCOC(=O)C1CCN1

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure Ethyl 2r Azetidine 2 Carboxylate and Its Analogues

Strategies for Stereoselective Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring with high stereocontrol is a formidable challenge. Chemists have developed a range of strategies that can be broadly categorized into cyclization and cycloaddition reactions.

Cyclization Reactions

Cyclization reactions, which involve the formation of a carbon-nitrogen bond to close the four-membered ring, are a cornerstone of azetidine synthesis. These methods often rely on intramolecular nucleophilic substitution or addition reactions.

A powerful method for constructing the azetidine ring is through the intramolecular aminolysis of epoxy amines. This approach leverages the high reactivity of epoxides toward nucleophilic attack. Recent advancements have demonstrated that Lewis acids can effectively catalyze this transformation with high regioselectivity.

Researchers have developed a lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgnih.gov This catalytic system is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.gov The reaction proceeds via a C3-selective intramolecular aminolysis, a process that has been optimized and studied computationally. frontiersin.orgrsc.org The choice of catalyst is crucial; for instance, while La(OTf)₃ promotes the formation of azetidines from cis-epoxy amines, it can lead to 3-hydroxypyrrolidines from the corresponding trans-isomers. nih.gov This highlights the subtle stereochemical control exerted by the catalyst. The intramolecular aminolysis of 3,4-epoxy amines provides a direct route to azetidines featuring a hydroxyl group, which serves as a useful handle for further chemical modifications. frontiersin.org

CatalystSubstrateProductYieldKey FindingReference
La(OTf)₃cis-3,4-Epoxy amineAzetidineHighTolerates various functional groups nih.govnih.gov
La(OTf)₃trans-3,4-Epoxy amine3-HydroxypyrrolidineHighDemonstrates catalyst-controlled regioselectivity nih.gov
Eu(OTf)₃2,3-Epoxy alcohol3-amino-2-olHighCatalyzes intermolecular aminolysis with high regioselectivity frontiersin.org

A classic and widely used strategy for azetidine ring formation is the intramolecular SN2 reaction of γ-amino halides or related substrates. frontiersin.org In this approach, a nitrogen nucleophile attacks a carbon atom bearing a suitable leaving group, such as a halogen or a sulfonate ester, to form the four-membered ring. frontiersin.org

One established route to azetidine-2-carboxylic acid involves the α-bromination of γ-aminobutyric acid (GABA), followed by ring closure upon treatment with a base like barium hydroxide. wikipedia.org Another variation starts with α,γ-diaminobutyric acid, which is converted to γ-amino-α-chlorobutyric acid before cyclization. wikipedia.org More modern approaches utilize microwave irradiation to facilitate the cyclocondensation of primary amines with alkyl dihalides in an aqueous alkaline medium, offering a simple and efficient one-pot synthesis. organic-chemistry.org The choice of leaving group is critical, with triflates (generated in situ from 1,3-propanediols) also serving as effective electrophiles for alkylation of primary amines to yield 1,3-disubstituted azetidines. organic-chemistry.org

Precursor TypeReaction ConditionProductKey FeatureReference
γ-Amino-α-bromobutyric acidBarium hydroxideAzetidine-2-carboxylic acidClassic method from GABA wikipedia.org
Alkyl dihalides and primary aminesMicrowave irradiation, aqueous baseSubstituted azetidinesEfficient one-pot synthesis organic-chemistry.org
2-Substituted-1,3-propanediols and primary aminesIn situ triflate formation1,3-Disubstituted azetidinesUtilizes highly reactive triflate leaving groups organic-chemistry.org

The malonic ester synthesis provides a versatile and efficient pathway to substituted acetic acids and can be adapted for the synthesis of cyclic compounds. wikipedia.org This methodology has been successfully applied to the enantioselective synthesis of (S)-azetidine-2-carboxylic acid. documentsdelivered.comnih.gov

A key step in this synthesis is the efficient formation of the four-membered ring (achieving 99% yield) by reacting dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) in the presence of cesium carbonate in DMF. nih.govresearchgate.net The (S)-(1'-methyl)benzylamine group acts as a chiral auxiliary to control the stereochemistry. The resulting product, a 2,2-dicarboxylate azetidine, undergoes Krapcho dealkoxycarbonylation. nih.gov This step preferentially yields the desired (2S,1'S)-monoester over the (2R,1'S)-isomer. nih.gov The undesired isomer can be epimerized to the correct stereochemistry through a deprotonation/reprotonation sequence. Finally, a lipase-catalyzed hydrolysis of the ester followed by deprotection of the nitrogen atom furnishes the enantiomerically pure (S)-azetidine-2-carboxylic acid. documentsdelivered.comnih.gov

Key StepReagentsOutcomeYieldReference
CyclizationDimethyl (S)-(1'-methyl)benzylaminomalonate, 1,2-dibromoethane, Cs₂CO₃Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate99% nih.govresearchgate.net
DealkoxycarbonylationKrapcho conditionsMixture of (2S,1'S)- and (2R,1'S)-monoesters (2.7:1 ratio)78% total nih.gov
Hydrolysis & DeprotectionLipase (B570770), then hydrogenationEnantiomerically pure (S)-Azetidine-2-carboxylic acid91% from monoester mixture nih.gov

Cycloaddition Approaches

Cycloaddition reactions offer a highly atom-economical route to construct the azetidine skeleton by forming two new bonds in a single step.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction involves the photochemical excitation of an imine, which then undergoes cycloaddition with an alkene. nih.gov However, the reaction has historically been challenging, often limited by the competing E/Z isomerization of acyclic imines upon irradiation. nih.govresearchgate.net

To overcome these limitations, much of the research has focused on intramolecular variants or the use of cyclic imines where isomerization is suppressed. nih.govresearchgate.net Recent breakthroughs have expanded the scope of this reaction. The development of visible-light-mediated aza Paternò-Büchi reactions, using triplet energy transfer catalysis, has enabled the use of previously unreactive acyclic imine equivalents, such as oximes. nih.govchemrxiv.org This advancement is significant as it allows for the synthesis of a wider range of monocyclic azetidines under milder conditions. chemrxiv.org Computational studies have been instrumental in understanding the reaction, revealing that success hinges on matching the frontier molecular orbital energies of the alkene and the imine equivalent to favor the desired [2+2] cycloaddition over competing pathways like alkene dimerization. nih.gov

Reaction TypeKey FeatureChallengeRecent AdvanceReference
IntermolecularDirect [2+2] cycloadditionE/Z isomerization of imineUse of cyclic imines to prevent isomerization nih.gov
IntramolecularBichromophoric systemsStructural constraintsSuccessful with non-conjugated imines nih.gov
Visible-Light-MediatedUses triplet energy transfer catalysisReactivity of acyclic iminesEnables use of acyclic oximes by matching frontier orbital energies nih.govchemrxiv.org
[2+2] Cycloadditions to Azetidine Systems

The construction of the four-membered azetidine ring through [2+2] cycloaddition reactions represents a powerful and direct synthetic strategy. A notable advancement in this area is the use of visible-light-mediated intermolecular aza Paternò-Büchi reactions. nih.gov This method facilitates the [2+2] cycloaddition of oximes, specifically 2-isoxazoline-3-carboxylates, with a variety of alkenes. nih.gov The reaction is enabled by a commercially available iridium photocatalyst that operates via triplet energy transfer, demonstrating operational simplicity and mild reaction conditions. nih.govrsc.org This photocatalytic approach successfully overcomes previous limitations of intermolecular variants and allows for the synthesis of highly functionalized azetidines from readily available starting materials. nih.govspringernature.com

Another significant development involves photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes. acs.org This method allows for the high-yielding and stereoselective synthesis of functionalized azetidines through an oxidative formal Aza Paternò-Büchi reaction. acs.org The process is driven by the photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones, which act as the amine component, in the presence of various alkenes. acs.org

While the Staudinger synthesis, a [2+2] cycloaddition between ketenes and imines, is a classic and widely used method for synthesizing 2-azetidinones (β-lactams), these can serve as precursors to saturated azetidines through subsequent reduction. mdpi.commagtech.com.cn This highlights the versatility of cycloaddition strategies in accessing the core azetidine scaffold.

Table 1: Examples of [2+2] Cycloaddition Reactions for Azetidine Synthesis

Reaction Type Reactants Catalyst/Conditions Product Yield Reference
Aza Paternò-Büchi 2-Isoxazoline-3-carboxylates + Alkenes Ir(III) photocatalyst, visible light Functionalized Azetidines Not specified nih.govrsc.org
Dehydrogenative Cycloaddition Dihydroquinoxalinones + Substituted Styrenes Photocatalyst, aerobic oxidation Dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones 56-87% acs.org

Strain-Release Homologation Methods

Strain-release-driven homologation has emerged as a novel and modular approach for the synthesis of substituted azetidines. acs.orgnih.gov This methodology ingeniously exploits the high ring strain of azabicyclo[1.1.0]butane. acs.org The process involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped by a boronic ester to form an intermediate boronate complex. acs.orgnih.gov Subsequent N-protonation with an acid, such as acetic acid, triggers a 1,2-migration coupled with the cleavage of the central C–N bond, effectively relieving the ring strain and yielding a functionalized azetidine. acs.orgnih.gov

This method is distinguished by its broad applicability to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. acs.orgnih.gov The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the N-H position of the azetidine and through transformations of the boronic ester group. acs.orgnih.gov The power of this strategy has been demonstrated in the concise, stereoselective synthesis of the pharmaceutical compound cobimetinib. acs.orgnih.gov Furthermore, the development of a four-component reaction based on a mdpi.comnih.gov-Brook rearrangement/strain-release-driven anion relay sequence has expanded the modularity of this approach, allowing for the diverse synthesis of substituted azetidines. nih.gov

Table 2: Strain-Release Homologation of Boronic Esters

Azabicyclobutane Source Boronic Ester Conditions Product Type Reference
Azabicyclo[1.1.0]butyl lithium (from sulfoxide) Cyclohexyl pinacol (B44631) boronic ester 1. t-BuLi, -78 °C; 2. Acetic Acid 3-Cyclohexylazetidine derivative acs.org
Azabicyclo[1.1.0]butyl lithium Various alkyl, alkenyl, aryl boronates 1. Lithiation; 2. Trapping with boronate; 3. Acid-catalyzed 1,2-migration Functionalized Azetidines thieme-connect.com

Transformation of Other Heterocycles (e.g., Aziridines)

The ring expansion of three-membered heterocycles, particularly aziridines, provides a valuable pathway to the four-membered azetidine core. magtech.com.cnacs.org This transformation leverages the inherent strain of the aziridine (B145994) ring to drive the formation of the larger, yet still strained, azetidine system. acs.org

One documented method involves the conversion of 2-bromomethyl-2-methylaziridines into 3-methoxy-3-methylazetidines. This rearrangement proceeds through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is subsequently opened by a nucleophile like methanol. acs.org The reaction conditions, such as treatment with sodium borohydride (B1222165) in refluxing methanol, facilitate this novel aziridine-to-azetidine rearrangement. acs.org Computational studies have supported the proposed mechanism, indicating that the formation of the bicyclic intermediate is a key step that dictates the reaction outcome. acs.org

The synthesis of azetidines from aziridines can also be achieved under basic conditions. nih.gov Furthermore, N-(1-phenylethyl)aziridine-2-carboxylates, which are readily synthesized, serve as versatile chirons where the aziridine ring can be regioselectively opened to generate precursors for more complex molecules, demonstrating the synthetic utility of aziridines as precursors to other nitrogen-containing compounds. nih.gov

Chiral Pool and Auxiliary-Mediated Asymmetric Synthesis

Utilization of Natural Amino Acid Precursors

The chiral pool, which consists of readily available, enantiomerically pure natural products, is a cornerstone of asymmetric synthesis. Natural amino acids, in particular, serve as excellent starting materials for the synthesis of enantiopure azetidine-2-carboxylic acid and its derivatives. wikipedia.orgresearchgate.net For instance, L-aspartic acid derivatives have been used to synthesize 3-substituted azetidine-2-carboxylic acids through a sequence involving regioselective allylation, reduction, tosylation, and intramolecular N-alkylation. researchgate.net

Other amino acids have also been employed as precursors. L-methionine was a starting point in an early synthesis of L-azetidine-2-carboxylic acid, albeit in modest yield. google.com Syntheses starting from γ-amino-α,γ-diaminobutyric acid have also been reported to produce optically active azetidine-2-carboxylic acid. wikipedia.org These methods capitalize on the inherent stereochemistry of the starting amino acid to establish the desired configuration in the final azetidine product.

Application of Chiral Auxiliaries in Diastereoselective Synthesis

When a chiral pool starting material is not practical, the use of a chiral auxiliary is a powerful strategy for inducing stereoselectivity. numberanalytics.combeilstein-journals.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. numberanalytics.comosi.lv

For the synthesis of azetidines, optically active α-methylbenzylamine has been successfully employed as a chiral auxiliary. nih.gov In one practical synthesis of both enantiomers of azetidine-2-carboxylic acid, α-methylbenzylamine serves as both a source of chirality and the nitrogen atom for the heterocycle, which is formed via an intramolecular alkylation. nih.gov Similarly, (S)-1-phenylethylamine has been used as a chiral auxiliary to prepare an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org

More recently, Ellman's tert-butanesulfinamide has emerged as a highly effective and broadly applicable chiral auxiliary. osi.lvacs.org A general and scalable three-step approach to C2-substituted azetidines utilizes this auxiliary. The method starts with the condensation of the chiral tert-butanesulfinamide with 3-chloropropanal, followed by organometallic addition to the resulting sulfinimine and subsequent intramolecular cyclization to furnish the azetidine with high diastereoselectivity. acs.org A key advantage of this approach is that both enantiomers of the auxiliary are commercially available and inexpensive, allowing for the synthesis of either enantiomer of the desired azetidine product. acs.org

Table 3: Chiral Auxiliary-Mediated Synthesis of Azetidines

Chiral Auxiliary Substrate Key Step Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) Reference
α-Methylbenzylamine α,γ-dihalobutyrate Intramolecular alkylation Not specified nih.gov
(S)-1-Phenylethylamine Diester Cyclization Not specified rsc.org
tert-Butanesulfinamide 3-Chloropropanal Organometallic addition to sulfinimine & cyclization 85:15 d.r. (for gram-scale example) acs.org

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents one of the most efficient and elegant strategies for producing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate large quantities of a chiral product. Several catalytic asymmetric methods have been developed for the synthesis of azetidines.

Transition metal catalysis also offers powerful tools for azetidine synthesis. Palladium-catalyzed intramolecular C-H amination of picolinamide-protected amines has been shown to produce azetidines under relatively mild conditions. organic-chemistry.org In another approach, chiral azetidine-containing binuclear zinc catalysts have been developed for enantioselective catalysis, such as in asymmetric Michael additions. rsc.org The rigidity of the azetidine scaffold in these catalysts helps to create a well-defined catalytic pocket, leading to enhanced enantioselectivity. rsc.org

Furthermore, visible-light photocatalysis, as mentioned previously, can be conducted asymmetrically. The intermolecular [2+2] cycloaddition between oximes and alkenes, mediated by a chiral iridium photocatalyst, can, in principle, provide a direct route to enantiomerically enriched azetidines, representing a frontier in the field. nih.govrsc.org

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. acs.orgnih.gov While the direct organocatalytic synthesis of the parent Ethyl (2R)-azetidine-2-carboxylate is not extensively documented, several strategies have been developed for producing substituted azetidine frameworks with high enantioselectivity.

One prominent strategy involves the organocatalytic aza-Michael addition of nitrogen-containing nucleophiles to enones, followed by a cyclization step. For instance, a one-pot procedure has been developed for the synthesis of 1,2,4-trisubstituted azetidines. thieme-connect.comthieme-connect.com This method utilizes a phosphoramidate (B1195095) that adds to an enone in an enantioselective conjugate addition, catalyzed by an organic molecule. The resulting aza-Michael adduct undergoes an intramolecular reductive cyclization to yield the azetidine product in good yields and with excellent stereocontrol (78–96% ee). thieme-connect.com

Another approach focuses on the synthesis of izidinone alkaloids, which contain an aza-quaternary center at the bridgehead position. An efficient, enantioselective organocatalytic method has been reported that involves the cyclization of a ketone-derived N,O-hemiaminal with a tethered acetal, achieving excellent enantioselectivities for various substrates. nih.gov Although these methods primarily yield substituted analogues, they showcase the potential of organocatalysis for constructing the chiral azetidine core. The principles of enamine and iminium-ion catalysis, famously employed by proline and its derivatives, form the mechanistic basis for many of these transformations. nih.gov

Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis offers a diverse and highly effective platform for the enantioselective synthesis of azetidines. These methods often involve the formation of the strained four-membered ring through intramolecular cyclization, where the metal catalyst plays a crucial role in controlling the stereochemistry.

A classic and effective method is the rhodium-catalyzed intramolecular carbene insertion into an N-H bond. acs.org In a synthesis of polyoximic acid, a key step involves the formation of the azetidine ring from a diazoketone derived from D-serine, demonstrating the power of this approach to set the stereochemistry of the final product. acs.org Rhodium catalysts have also been employed in the ring expansion of aziridines to furnish substituted azetidines, showcasing their versatility in manipulating small nitrogen heterocycles. thieme-connect.comnih.gov

Zinc-mediated reactions have also proven effective. An asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted analogues was achieved using a zinc-mediated addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov This approach provides access to the core azetidine structure and various functionalized derivatives.

Furthermore, palladium-catalyzed intramolecular amination of unactivated C-H bonds has been developed for synthesizing azetidines, pyrrolidines, and indolines, offering a modern route to these heterocycles. organic-chemistry.org Other metals, such as zirconium, have been used to catalyze reactions of ethylmagnesium chloride with imines to produce C,N-dimagnesiated intermediates that can be cyclized to form azetidines. organic-chemistry.org

Below is a table summarizing selected metal-catalyzed approaches to azetidine synthesis.

Catalyst/ReagentStarting Material TypeReaction TypeProduct TypeRef
Rhodium(II) acetate (B1210297)Diazoketone from D-serineIntramolecular N-H Carbene InsertionSubstituted azetidine-2-carboxylate acs.org
Zinc / Allylic HalideGlyoxylic acid O-benzyl oxime derivativeAsymmetric Allylation & CyclizationL-azetidine-2-carboxylic acid nih.gov
Palladium CatalystPicolinamide-protected amineIntramolecular C-H AminationAzetidines, Pyrrolidines organic-chemistry.org
Zirconocene dichloride / EtMgClIminesReductive CyclizationSubstituted Azetidines organic-chemistry.org

Enzymatic Kinetic Resolution and Biocatalytic Approaches

Biocatalysis provides highly selective and environmentally benign methods for obtaining enantiopure compounds. For this compound, both kinetic resolution of a racemic mixture and direct asymmetric synthesis have been successfully demonstrated using enzymes.

Enzymatic Kinetic Resolution (EKR) is a widely used technique. It relies on an enzyme to selectively react with one enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.

Hydrolases : An L-azetidine-2-carboxylate hydrolase (AC hydrolase) from Pseudomonas sp. has been identified that catalyzes the hydrolytic ring-opening of the L-enantiomer, leaving the D-enantiomer untouched. This demonstrates a powerful method for detoxification and assimilation in the bacterium, which can be harnessed for resolution purposes.

Lipases : Candida antarctica lipase B (CALB) is a versatile and widely used enzyme for the kinetic resolution of various chiral molecules, including azetidine derivatives. An efficient resolution of methyl N-alkylazetidine-2-carboxylates has been reported via CALB-mediated ammoniolysis. oup.com This lipase has also been used extensively for the hydrolysis of related carbocyclic β-amino esters, often with high enantioselectivity (E > 200). oup.com

Biocatalytic Asymmetric Synthesis involves the direct creation of the chiral molecule from an achiral precursor using an enzyme.

Azetidine-2-carboxylic acid (AZE) Synthases : Researchers have identified and characterized AZE synthases, enzymes that catalyze the direct formation of the azetidine ring. nih.gov These enzymes utilize S-adenosylmethionine (SAM) as a substrate, catalyzing an intramolecular 4-exo-tet cyclization of SAM's aminocarboxypropyl moiety to yield the highly strained azetidine heterocycle. nih.gov Structural and mechanistic studies of these SAM-dependent lyases provide a framework for understanding and potentially engineering these biocatalysts for synthetic applications. nih.gov

The table below highlights key enzymatic approaches.

EnzymeMethodSubstrateOutcomeRef
L-azetidine-2-carboxylate hydrolaseKinetic ResolutionRacemic azetidine-2-carboxylateSelective hydrolysis of L-enantiomer
Candida antarctica Lipase B (CALB)Kinetic ResolutionRacemic methyl N-alkylazetidine-2-carboxylatesEnantioselective ammoniolysis oup.com
AZE Synthase (e.g., AzeJ/VioH)Asymmetric SynthesisS-adenosylmethionine (SAM)Direct formation of azetidine-2-carboxylic acid nih.gov

Scalable and Sustainable Synthetic Routes

The practical application of this compound in drug development and other fields necessitates synthetic routes that are not only efficient and selective but also scalable and sustainable. Several reported syntheses have been optimized for large-scale production.

Another practical asymmetric preparation allows for the production of both enantiomers of azetidine-2-carboxylic acid in practical quantities over five to six steps from simple starting materials. nih.gov A key feature of this synthesis is the construction of the azetidine ring via intramolecular alkylation and the use of optically active α-methylbenzylamine as a chiral auxiliary to introduce the stereochemistry. researchgate.netnih.gov

An efficient five-step route to (S)-azetidine-2-carboxylic acid (>99.9% ee) with a 48% total yield has also been established, featuring a highly efficient four-membered ring formation (99% yield) from a malonic ester derivative. oup.com

From a sustainability perspective, biocatalytic routes offer significant advantages. The use of enzymes like CALB can be performed in green solvents or even under solvent-free conditions, reducing environmental impact. oup.com Furthermore, direct biocatalytic synthesis using AZE synthases operates under mild aqueous conditions, representing an inherently green approach to the azetidine core. nih.gov

Starting MaterialKey FeaturesScale/YieldSustainability AspectRef
γ-Butyrolactone4-step synthesis including resolutionKilogram scale; 42.4% overall yield reported in one improvement.Utilizes an inexpensive starting material. researchgate.netresearchgate.net
Inexpensive ChemicalsUse of α-methylbenzylamine as chiral auxiliary; Intramolecular alkylation"Practical quantities"Facile and straightforward synthesis. nih.gov
Malonic Ester Derivative5 steps; Highly efficient ring formation (99%)48% total yield; >99.9% eeHigh efficiency in key steps. oup.com
S-adenosylmethionine (SAM)Direct enzymatic synthesisLab scaleAqueous conditions, mild reaction, renewable catalyst (enzyme). nih.gov

Chemical Transformations and Reactivity of Azetidine 2 Carboxylate Scaffolds

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The significant ring strain of the azetidine ring, while less than that of aziridines, makes it susceptible to cleavage under various conditions, leading to the formation of linear or larger cyclic structures. bioorg.org Activation of the ring nitrogen, typically through acylation or the formation of an azetidinium ion, enhances its reactivity towards nucleophilic attack.

Nucleophilic Ring Opening with Various Reagents

The ring-opening of azetidines can be achieved with a range of nucleophiles. The regioselectivity of the attack is often influenced by the substituents on the azetidine ring and the nature of the activating group on the nitrogen. For 2-acylaziridines, which are analogous to N-activated azetidines, reaction with acid chlorides can initiate ring-opening. bioorg.org The nitrogen atom of the aziridine (B145994) acts as a nucleophile, attacking the acid chloride to form an acylaziridinium intermediate. The chloride anion then opens the ring, leading to a β-amino-α-chloro compound.

Lewis acids can also catalyze the SN2-type ring-opening of N-activated aziridines with electron-rich arenes and heteroarenes, yielding substituted 2,2-diaryl- or 2,2-diheteroarylethylamines with high stereoselectivity. nsf.gov

While specific examples for the direct nucleophilic ring-opening of ethyl (2R)-azetidine-2-carboxylate are not extensively detailed in the provided literature, the principles can be inferred from related systems. The presence of an electron-withdrawing group on the nitrogen is generally crucial for activating the ring towards nucleophilic attack.

Table 1: Examples of Nucleophilic Ring-Opening of Azetidine Derivatives

Azetidine DerivativeNucleophile/ReagentProduct TypeReference
(2R,1'R)-2-Acyl-(1'-phenylethyl)aziridinesAcetyl chlorideβ-Amino-α-chlorocarbonyl compounds bioorg.org
Substituted N-tosylaziridinesElectron-rich arenes/heteroarenes (Lewis Acid Catalyzed)Substituted 2,2-diaryl/heteroarylethylamines nsf.gov

Ring Expansion Reactions to Larger Heterocycles (e.g., Pyrrolidines, Piperidines)

Azetidine-2-carboxylate scaffolds can be transformed into larger, more stable heterocyclic systems such as pyrrolidines and piperidines through ring expansion reactions. These transformations often proceed via the formation of a reactive intermediate, such as an azetidinium ylide, followed by an intramolecular rearrangement.

One notable example is the ring expansion of azetidinium ylides, which provides a rapid route to pyrrolizidine (B1209537) alkaloids. This process involves a wikipedia.orggoogle.com-shift of the ester-substituted carbon, leading to the formation of a five-membered pyrrolidine (B122466) ring. wikipedia.org For instance, methyl 1-benzylazetidine-2-carboxylate can be converted to key pyrrolizidine alkaloid precursors through this methodology.

The rearrangement of 2-(α-hydroxyalkyl)azetidines can also lead to functionalized pyrrolidines. Treatment with reagents like thionyl chloride or methanesulfonyl chloride generates a reactive intermediate that rearranges stereospecifically. This rearrangement likely proceeds through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile. researchgate.net

Furthermore, the treatment of anti-aziridino amino esters with a base such as triethylamine (B128534) can induce a thermal rearrangement to yield trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. rsc.org This highlights another pathway for the structural modification of these strained rings.

Table 2: Examples of Ring Expansion Reactions of Azetidine Derivatives

Starting MaterialReagent/ConditionProduct TypeReference
Methyl 1-benzylazetidine-2-carboxylateFormation of azetidinium ylidePyrrolizidine alkaloid precursors wikipedia.org
2-(α-Hydroxyalkyl)azetidinesThionyl chloride or Methanesulfonyl chloride3-Substituted pyrrolidines researchgate.net
anti-Aziridino amino estersTriethylamine, heattrans-N-Protected alkyl-3-aminoazetidine-2-carboxylic esters rsc.org

Derivatization of the Carboxylate Ester Group

The ethyl ester functionality of this compound provides a handle for various chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis to Carboxylic Acid

The ethyl ester of azetidine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. This transformation is often a key step in the synthesis of more complex molecules where the carboxylic acid is required for further reactions, such as peptide couplings.

A specific example involves the lipase-catalyzed preferential hydrolysis of a (2S,1'S)-monoester of an azetidine-2,2-dicarboxylate derivative, which proceeds in high yield. nih.gov Additionally, a patent describes the hydrolysis of N-protected azetidine-2-methanol to the corresponding carboxylic acid, which can then be deprotected to yield azetidine-2-carboxylic acid. google.com Enzymatic hydrolysis of L-azetidine-2-carboxylate itself has also been studied, where an L-azetidine-2-carboxylate hydrolase opens the ring to produce 2-hydroxy-4-aminobutanoate. rsc.orgnih.gov

Table 3: Examples of Hydrolysis of Azetidine-2-carboxylate Derivatives

Starting MaterialReagent/ConditionProductReference
(2S,1'S)-monoester of azetidine-2,2-dicarboxylateLipase (B570770)(S)-Azetidine-2-carboxylic acid nih.gov
N-Protected azetidine-2-methanolOxidizing agent, then deprotectionAzetidine-2-carboxylic acid google.com
L-Azetidine-2-carboxylateL-Azetidine-2-carboxylate hydrolase2-Hydroxy-4-aminobutanoate rsc.orgnih.gov

Amidation and Esterification Reactions

The carboxylate ester of this compound can be converted to amides through reaction with primary or secondary amines. This amidation is a common transformation in the synthesis of peptide-based molecules and other biologically active compounds. For instance, N-phenylpyrazine-2-carboxamides have been synthesized by the condensation of pyrazine-2-carboxylic acid chlorides with anilines. nih.gov A more direct approach involves the reaction of the ester with an amine, often facilitated by heating or the use of a catalyst. A specific example demonstrates the amidation of methyl 1-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carboxylate with a methanolic solution of ammonia (B1221849) in the presence of sodium cyanide to yield the corresponding amide in high yield. organic-chemistry.org

Transesterification, the conversion of one ester to another, can also be performed on azetidine-2-carboxylates. This reaction is typically carried out by treating the starting ester with an excess of another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Table 4: Examples of Amidation and Esterification of Azetidine-2-carboxylate Derivatives

Starting MaterialReagentProduct TypeYieldReference
Methyl 1-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carboxylate7 N NH3 in MeOH, NaCNAzetidine-2-carboxamide99% organic-chemistry.org
Pyrazine-2-carboxylic acid chloridesSubstituted anilinesN-phenylpyrazine-2-carboxamides- nih.gov

Reductions to Azetidine-2-methanols

The ester group of this compound can be reduced to the corresponding primary alcohol, (2R)-azetidin-2-ylmethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). google.com The resulting azetidine-2-methanol is a valuable building block for the synthesis of more complex molecules.

A patent describes a process where a 4-oxo-2-azetidinecarboxylic acid derivative is treated with a hydride reducing agent to simultaneously reduce the ester and amide functionalities, yielding azetidine-2-methanol. google.com The reduction of esters to aldehydes can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures, which can be a useful alternative if the aldehyde is the desired product. nih.govuta.eduorgosolver.com

Table 5: Examples of Reduction of Azetidine-2-carboxylate Derivatives

Starting MaterialReducing AgentProductReference
4-Oxo-2-azetidinecarboxylic acid derivativeHydride reducing agent (e.g., LiAlH₄)Azetidine-2-methanol google.com
EsterDiisobutylaluminum hydride (DIBAL-H)Aldehyde nih.govuta.eduorgosolver.com

Stereoselective Functionalization of the Azetidine Ring

The creation of substituted azetidines with specific stereochemistry is crucial for their application in drug discovery and as chiral ligands. Methodologies that control the introduction of substituents at various positions on the azetidine ring are of significant interest to synthetic chemists.

α-Alkylation Reactions

The functionalization of the carbon atom alpha (α) to the ring nitrogen (the C2 position) is a powerful strategy for elaborating the azetidine-2-carboxylate core. A primary method to achieve this is through α-lithiation followed by trapping with an electrophile. The success of this approach often hinges on the choice of the N-protecting group, which can act as a temporary activating group.

Research has shown that installing an electron-withdrawing group, such as tert-Butoxycarbonyl (Boc) or thiopivaloyl, on the azetidine nitrogen facilitates exclusive α-lithiation. nih.govrsc.org This directed deprotonation generates a configurationally labile lithiated intermediate. Subsequent quenching with an electrophile allows for the introduction of a variety of substituents at the C2-position. nih.gov

The process can exhibit high stereoselectivity, leading to a stereoconvergence where the lithiated intermediates favor the thermodynamically more stable species before reacting with the electrophile. nih.gov This allows for the formation of highly enantioenriched C2-functionalized azetidines. For instance, the lithiation of a chiral N-protected azetidine with an organolithium base at low temperatures, followed by quenching, can yield the α-substituted product with high diastereoselectivity. nih.gov

N-Protecting GroupBaseElectrophile (E+)ProductDiastereomeric Ratio (dr)Ref
(R)-1-phenylethyls-BuLiD₂Oα-deuterated azetidine90:10 nih.gov
Thiopivaloyls-BuLiAlkyl Halideα-alkylated azetidine>85:15 nih.govrsc.org
Bocn-HexLiBenzaldehydeα-hydroxybenzyl azetidineHigh nih.gov

This table presents illustrative examples of α-alkylation reactions on N-protected azetidine scaffolds, highlighting the stereochemical control achievable.

Photochemical Modifications and Functionalizations

Photochemical methods offer unique pathways for the synthesis and functionalization of strained rings like azetidines, often enabling transformations that are difficult to achieve under thermal conditions. beilstein-journals.org

A prominent photochemical strategy is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which directly yields a functionalized azetidine ring. nih.govresearchgate.net Recent advancements have enabled this reaction using visible light and a photocatalyst, surmounting previous limitations and providing a mild route to diverse azetidine structures. rsc.orgnih.gov While primarily a synthetic tool, this reaction provides access to azetidine scaffolds with substitution patterns that can be modified in subsequent steps. For instance, the N-O bond in azetidines synthesized from oxime precursors can be cleaved via hydrogenolysis to reveal the free N-H azetidine. amazonaws.com

Direct functionalization of a pre-existing azetidine ring can be achieved through photoredox catalysis. One such method involves the generation of tertiary benzylic azetidine radicals from 3-aryl-3-carboxylic acid azetidine precursors. digitellinc.com Under visible light, a photocatalyst facilitates decarboxylation to form a stabilized radical at the C3 position, which can then be trapped by activated alkenes to forge new carbon-carbon bonds. This process is effective for creating medicinally relevant 3-aryl-3-alkyl substituted azetidines. digitellinc.com

Furthermore, theoretical studies on the photo-induced cycloreversion (ring-opening) of azetidine derivatives have shown that the process is dramatically facilitated by one-electron reduction, highlighting the potential for photo-triggered release strategies. nih.gov

Electrophilic and Nucleophilic Substitutions on Substituted Azetidines

The introduction of functional groups onto the azetidine ring via substitution reactions is a cornerstone of its synthetic utility. Nucleophilic substitution is particularly well-documented for appropriately activated azetidines.

Chloro-substituted azetidines serve as excellent precursors for introducing a wide range of functionalities. For example, trans-2-aryl-3-chloroazetidines, synthesized stereoselectively from β-lactams, are versatile building blocks. beilstein-journals.org The chlorine atom at the C3 position can be displaced by various carbon, nitrogen, sulfur, and oxygen nucleophiles. These nucleophilic substitution reactions typically proceed with high yields and, importantly, with retention of stereochemistry. This stereochemical outcome suggests the potential intermediacy of a bicyclic aziridinium ion. beilstein-journals.org

SubstrateNucleophileProductStereochemistryRef
trans-2-Aryl-3-chloroazetidineCarbon nucleophiles (e.g., Grignards)trans-2-Aryl-3-alkylazetidineRetention beilstein-journals.org
trans-2-Aryl-3-chloroazetidineNitrogen nucleophiles (e.g., Amines)trans-2-Aryl-3-aminoazetidineRetention beilstein-journals.org
trans-2-Aryl-3-chloroazetidineSulfur nucleophiles (e.g., Thiols)trans-2-Aryl-3-thioazetidineRetention beilstein-journals.org
trans-2-Aryl-3-chloroazetidineOxygen nucleophiles (e.g., Alkoxides)trans-2-Aryl-3-alkoxyazetidineRetention beilstein-journals.org

This table summarizes the versatility of 3-chloroazetidines in nucleophilic substitution reactions.

Electrophilic substitution directly on the azetidine ring carbons is less common due to the electron-rich nature of the heterocycle. However, functionalization can occur on substituents attached to the ring.

N-Protection and Deprotection Strategies

The nitrogen atom of the azetidine ring plays a pivotal role in its reactivity. Its lone pair of electrons can interfere with reactions at other sites, and its basicity can complicate purification. Therefore, the protection of the nitrogen atom is a critical step in many synthetic sequences involving azetidine-2-carboxylates. The choice of protecting group is crucial, as it can also influence the stereochemical outcome of subsequent reactions, such as α-alkylation. nih.gov

Common protecting groups for the azetidine nitrogen include carbamates, amides, and sulfinamides. The tert-butoxycarbonyl (Boc) group is widely used due to its ease of introduction and its cleavage under acidic conditions. nih.gov The benzyloxycarbonyl (Cbz) group is another popular choice, removable by catalytic hydrogenation.

In some synthetic strategies, the protecting group also serves as a chiral auxiliary. For example, Ellman's tert-butanesulfinamide can be used to induce chirality during the formation of the azetidine ring and is readily cleaved after cyclization. researchgate.net The thiopivaloyl group has also been employed as a protecting and activating group, facilitating α-deprotonation while being removable under specific conditions. rsc.org

Deprotection is the final step to reveal the N-H azetidine or to allow for N-functionalization. For instance, after ring formation and functionalization, a sulfinamide auxiliary can be cleaved to provide the enantioenriched C2-substituted azetidine. researchgate.net This free amine can then undergo further reactions, such as N-arylation or reductive amination. researchgate.net

Protecting GroupAbbreviationIntroduction MethodCleavage ConditionsKey FeaturesRef
tert-ButoxycarbonylBocReaction with (Boc)₂OAcidic conditions (e.g., TFA)Directs α-lithiation; common in peptide synthesis. nih.gov
BenzyloxycarbonylCbzReaction with Cbz-ClCatalytic Hydrogenation (e.g., H₂, Pd/C)Stable to many reagents; orthogonal to Boc. nih.gov
tert-Butanesulfinamide-Condensation with an aldehydeAcidic conditionsActs as a chiral auxiliary for asymmetric synthesis. researchgate.net
Thiopivaloyl-Reaction with thiopivaloyl chlorideVariousServes as a protecting and activating group for α-lithiation. nih.govrsc.org

This table outlines common N-protecting groups used for azetidine scaffolds, along with their introduction and cleavage methods.

Applications of Ethyl 2r Azetidine 2 Carboxylate in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The primary utility of Ethyl (2R)-azetidine-2-carboxylate lies in its function as a chiral building block. In synthetic chemistry, chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined target molecules. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a desirable motif in medicinal chemistry and drug discovery. nih.govacs.org

The (2R) configuration of the molecule provides a fixed stereocenter that can direct the stereochemical outcome of subsequent reactions, allowing for the construction of specific enantiomers of larger molecules. Chemists utilize the functional handles of the molecule—the secondary amine and the ethyl ester—to introduce a variety of substituents and build molecular complexity. For instance, the nitrogen atom can be functionalized, and the ester can be converted into other functional groups like amides, alcohols, or aldehydes, paving the way for a diverse range of chemical transformations. This strategic functionalization enables the creation of densely substituted and constrained nitrogenous ring systems that are of significant interest in the development of new therapeutic agents. nih.govresearchgate.net

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. They are often developed to overcome the limitations of peptides as drugs, such as poor stability and low bioavailability. This compound, after hydrolysis to its corresponding acid, is an important component in the design of such molecules.

The incorporation of rigid structural elements is a key strategy in the design of peptidomimetics to control the molecule's three-dimensional shape, or conformation. The strained four-membered ring of azetidine-2-carboxylic acid (AZE) serves as a potent conformational constraint when incorporated into a peptide backbone. nih.gov This rigidity helps to lock the peptide into a specific bioactive conformation, which can lead to enhanced binding affinity and selectivity for its biological target. nih.gov

Azetidine-2-carboxylic acid is a well-established structural analogue, or mimic, of the proteinogenic amino acid L-proline. wikipedia.orgnih.gov The primary structural difference is the ring size: AZE possesses a four-membered ring, whereas proline has a five-membered ring. wikipedia.org This structural similarity allows AZE to be recognized by the cellular machinery that normally incorporates proline into proteins, making it a useful tool for studying protein structure and function. nih.govnih.gov

In synthetic peptide design, incorporating AZE in place of proline allows researchers to probe the structural requirements of peptide-protein interactions. nih.gov The subtle change in geometry imposed by the smaller ring can have significant effects on the biological activity of the peptide. This mimicry is a cornerstone of its application, enabling the development of novel peptide-based therapeutics with altered and potentially improved pharmacological profiles. nih.gov

Utilization in Natural Product Synthesis

Azetidine-2-carboxylic acid is itself a natural product, first identified in plants like the lily of the valley. wikipedia.org Its unique structure has also been found in metabolites from bacterial sources. nih.govnih.gov The enzymes responsible for its biosynthesis, AZE synthases, have been identified and studied, particularly in pathways that produce non-ribosomal peptides. nih.gov

While specific examples of the total synthesis of complex natural products starting directly from this compound are not extensively documented, its role is more prominent in the field of combinatorial biosynthesis. Researchers have successfully introduced AZE synthase enzymes into the biosynthetic pathways of other natural products to create novel analogues. For example, by incorporating an AZE synthase into the pyrrolizixenamide pathway, scientists were able to engineer new azabicyclene compounds, demonstrating the potential of using this scaffold to generate novel, natural product-like molecules. nih.gov This approach allows for the creation of new chemical entities that are difficult to access through traditional synthetic methods.

Development of Chiral Ligands and Organocatalysts

The defined stereochemistry and rigid structure of this compound make it an attractive scaffold for the development of chiral ligands and organocatalysts. In asymmetric catalysis, a chiral ligand coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Although applications specifically detailing this compound are emerging, related structures have proven successful. For instance, chiral auxiliaries derived from azetidine-2,4-dicarboxylic acid have been synthesized and used effectively in asymmetric alkylation reactions. The principle extends to using the bifunctional nature of the azetidine-2-carboxylate core—with its secondary amine and carboxylate group—to create pincer-type ligands or hydrogen-bond-donating organocatalysts for a variety of asymmetric transformations.

Contributions to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create libraries of structurally diverse small molecules. The goal is to explore chemical space broadly to identify new scaffolds with potential biological activity. Azetidine-based scaffolds are of increasing interest in DOS due to the desirable properties they can impart to drug candidates. nih.govresearchgate.net

This compound is a valuable starting point for DOS. Its stable, chiral core can be systematically and divergently functionalized to generate a wide array of new chemical entities. For example, modern synthetic methods, such as sequential C-H functionalization and decarboxylative coupling, can be applied to azetidine-2-carboxylic acid derivatives. nih.gov This allows for the programmed installation of various substituents around the ring, rapidly generating libraries of enantiomerically pure, complex azetidine-containing compounds. Such strategies enable the efficient synthesis of novel spirocyclic and fused-ring systems that would be challenging to produce otherwise. researchgate.net

Computational and Spectroscopic Investigations of Azetidine 2 Carboxylate Structures and Reactivity

Molecular Modeling and Conformational Analysis

Molecular modeling provides critical insights into the three-dimensional structure and energetic landscape of azetidine (B1206935) rings, which are fundamental to their chemical behavior.

The azetidine ring is characterized by significant ring strain, a consequence of distorted bond angles deviating from the ideal tetrahedral geometry. rsc.orgrsc.org This strain is a primary driver of the ring's reactivity, making it more susceptible to ring-opening reactions compared to its five-membered homolog, pyrrolidine (B122466). rsc.orgmedwinpublishers.com Computational methods, particularly ab initio and density functional theory (DFT) calculations, are employed to quantify this strain energy (RSE). srce.hracs.org

The RSE of azetidine is estimated to be approximately 25.5 kcal/mol, which is comparable to that of cyclobutane (B1203170) but significantly higher than that of the larger, less-strained pyrrolidine and piperidine (B6355638) rings. rsc.org This high strain energy contributes to the unique chemical properties of azetidines, influencing their synthesis and reactivity. medwinpublishers.com Theoretical calculations using composite correlated molecular orbital theories, such as G3(MP2), have been used to predict RSE for a variety of heterocyclic systems. These studies confirm that four-membered rings possess substantially higher strain than five- and six-membered rings. osti.gov For instance, calculations show a significant drop in RSE when moving from a four-membered to a five-membered saturated ring. osti.gov This inherent strain is a key factor that can be exploited in strain-release-driven chemical transformations. organic-chemistry.org

Table 1: Calculated Ring Strain Energies (RSE) of Saturated Heterocycles

CompoundRing SizeRing Strain Energy (kcal/mol)
Aziridine (B145994)327.0
Azetidine425.5 rsc.org
Pyrrolidine56.1
Piperidine60.5

This table presents generally accepted RSE values for common saturated nitrogen heterocycles to provide context for the strain in the azetidine ring.

The conformational landscape of the azetidine ring is less complex than that of larger rings but is crucial for its function, particularly when incorporated into larger molecules like peptides. X-ray crystallography studies of L-azetidine-2-carboxylic acid reveal that the four-membered ring is not planar but exists in a puckered or buckled conformation. researchwithrutgers.com This buckling helps to alleviate some of the torsional strain within the ring. The degree of pucker in L-azetidine-2-carboxylic acid has been determined to be approximately 11°. researchwithrutgers.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for investigating the intricate details of reaction mechanisms, including the formation of the azetidine ring itself. These computational studies provide a molecular-level understanding that complements experimental observations.

The synthesis of azetidines often involves intramolecular cyclization reactions that can theoretically lead to the formation of either the four-membered azetidine or a five-membered pyrrolidine ring. acs.orgresearchgate.net DFT calculations have been instrumental in explaining why the kinetically controlled formation of the strained azetidine ring is often favored over the thermodynamically more stable pyrrolidine. acs.orgresearchgate.net

By modeling the transition states (TS) for these competing cyclization pathways, researchers have been able to compare their activation energies (ΔG‡). In the synthesis of 2-arylazetidines from oxirane precursors, calculations at the M06-2X/6-31G(d,p) level of theory revealed that the activation Gibbs free energy for the formation of the trans-azetidine product was significantly lower than that for the corresponding pyrrolidine. acs.org The energy difference between the lowest transition states for azetidine and pyrrolidine formation can be around 10 kJ/mol, which is sufficient to ensure high diastereoselectivity under kinetic control at low temperatures. acs.org These calculations highlight that the geometry of the transition state, which is influenced by factors like ring stretch and optimal orbital overlap for the Sₙ2 reaction, is crucial for favoring the 4-exo-tet cyclization. acs.org Similar computational studies on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines showed that the calculated energy of the azetidine transition state was much lower than that of the pyrrolidine transition state, consistent with experimental results. nih.govfrontiersin.org

Table 2: Calculated Thermodynamic Values for Competing Ring Closures

ProductPathwayΔH‡ (kJ/mol)ΔG‡ (kJ/mol)
trans-Azetidine4-exo (trans)50.6114.5
cis-Azetidine4-exo (cis)60.8124.6
trans-Pyrrolidine5-endo (trans)70.8133.2
cis-Pyrrolidine5-endo (cis)77.1127.5

Data adapted from a quantum chemical investigation of 2-arylazetidine formation, illustrating the kinetic preference for the azetidine ring. acs.org Values are for a model system and demonstrate the relative energy barriers.

Computational studies have been key to understanding and predicting the high regio- and stereoselectivity observed in many azetidine syntheses. acs.orgresearchgate.net In the base-mediated cyclization of 2-substituted-1-amino-3-chloropropanes, for example, quantum chemical modeling explained the experimentally observed exclusive formation of trans-2,3-disubstituted azetidines. acs.org The calculations demonstrated that the transition state leading to the trans product is energetically favored over the one leading to the cis product. acs.org

This preference is attributed to the optimal arrangement for orbital overlap and the balance between ring strain and steric interactions in the transition state structure. acs.org The theoretical models can also explain the regioselectivity, showing why nucleophilic attack occurs at a specific carbon atom to form the four-membered ring instead of an alternative position that would lead to a different product. acs.orgresearchgate.net These computational insights are invaluable for rational catalyst design and for optimizing reaction conditions to achieve desired stereochemical outcomes in the synthesis of complex molecules like ethyl (2R)-azetidine-2-carboxylate. thescience.dev

Advanced Spectroscopic Characterization Techniques

The definitive structural confirmation of this compound and its derivatives relies on a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterization. ¹H NMR is used to identify the protons on the azetidine ring and the ethyl ester group. nih.govspectrabase.comchemicalbook.com The coupling constants (J-values) between adjacent protons provide information about their dihedral angles and thus the stereochemistry of the substituents. acs.org Advanced 2D NMR techniques like ROESY and NOESY are particularly powerful for confirming the relative stereochemistry, such as the trans configuration of substituents, by detecting through-space correlations between protons. acs.org ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule, with the carboxyl carbon appearing in the characteristic region of 170-185 ppm. princeton.edu

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including absolute stereochemistry, bond lengths, bond angles, and the puckered conformation of the azetidine ring. nih.govnih.gov Crystallographic studies on L-azetidine-2-carboxylate hydrolase have provided detailed diffraction data, and analysis of L-azetidine-2-carboxylic acid itself has confirmed its zwitterionic form and the buckling of the ring. researchwithrutgers.comnih.govnih.gov

Table 3: Crystallographic Data for L-Azetidine-2-Carboxylic Acid Hydrolase Crystal

ParameterValue
Space groupP2₁ nih.govnih.gov
Unit-cell parameters (a, b, c)35.6 Å, 63.6 Å, 54.7 Å nih.govnih.gov
Unit-cell angle (β)105.5° nih.govnih.gov
Resolution1.38 Å nih.govnih.gov

This table presents data from the preliminary X-ray analysis of a protein that binds L-azetidine-2-carboxylate, illustrating the level of structural detail achievable with modern crystallographic methods.

Infrared (IR) spectroscopy and mass spectrometry are also routinely used to complement NMR and X-ray data. IR spectroscopy helps to identify key functional groups, such as the C=O stretch of the ester and the N-H bond of the azetidine ring. jmchemsci.com Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment.

In ¹H NMR spectroscopy, the protons on the carbon adjacent to the carbonyl group typically resonate in the range of 2.0-3.0 ppm. libretexts.org This downfield shift is attributed to the deshielding effect of the sp² hybridized carbonyl carbon. libretexts.org For instance, in ethyl acetate (B1210297), a structurally related ester, the protons of the CH₂ group appear as a quartet at approximately 3.45 ppm, while the methyl protons of the ethyl group show a triplet at around 0.60 ppm. azom.com The hydroxyl proton of a carboxylic acid, if present, is highly deshielded and appears far downfield around 10-12 ppm. libretexts.org

¹³C NMR spectroscopy provides valuable information on the carbon framework. Carboxyl carbons in acids and esters absorb in the range of 165 to 185 δ. pressbooks.pub Specifically, saturated aliphatic acid carbons are found towards the downfield end of this range (~185 δ), while α,β-unsaturated acids are more upfield (~165 δ). pressbooks.pub For comparison, the carbonyl carbon in a compound like ethyl acetate gives a signal in this region, confirming the presence of the ester functional group. libretexts.org

Table 1: Representative ¹H NMR Spectral Data for Azetidine Derivatives

Compound Solvent Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
L-Azetidine-2-Carboxylic Acid D₂O 4.79 s - αCH
4.03-4.10 dd - γCH₂
3.88-3.93 m - γCH₂
2.74-2.79 m - βCH₂
2.49-2.55 m - βCH₂

Data sourced from multiple studies. umich.edu

Table 2: Representative ¹³C NMR Spectral Data for Azetidine and Related Structures

Compound Solvent Chemical Shift (δ) in ppm
L-Azetidine-2-Carboxylic Acid D₂O 172.1, 58.4, 42.1, 23.1
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate DMSO-d₆ 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5

Data compiled from various research articles. rsc.orgclockss.org

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques that provide further insight into the functional groups and molecular weight of this compound.

IR spectroscopy is particularly useful for identifying the carbonyl (C=O) and N-H functional groups present in the molecule. The C=O stretch of an ester typically appears in the range of 1735-1750 cm⁻¹. pressbooks.pubchemguide.co.uk For comparison, saturated esters like ethyl acetate show a characteristic absorption at 1735 cm⁻¹. pressbooks.pub The N-H stretching vibration of the azetidine ring is also a key feature, generally observed in the region of 3300-3500 cm⁻¹. The IR spectrum of a related compound, N-benzhydryl-azetidine-2-carboxylic acid, displayed a band at 1616 cm⁻¹, which was assigned to the ionic carboxylate group, supporting its structural characterization. umich.edu

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For esters like ethyl acetate, common fragmentation pathways include the formation of an acylium ion (RCO⁺) and an alkoxy ion (RO⁺). libretexts.org In the case of ethyl acetate, the acylium ion (CH₃CO⁺) peak is observed at an m/z of 43. libretexts.org The mass spectrum of a tetrapeptide containing azetidine-2-carboxylic acid showed a base peak corresponding to the monoprotonated diketopiperazine, indicating a thermodynamically controlled fragmentation process. umich.edu

Table 3: Characteristic IR Absorption Frequencies for this compound and Related Compounds

Functional Group Absorption Range (cm⁻¹) Example Compound Observed Frequency (cm⁻¹)
C=O Stretch (Ester) 1735-1750 Ethyl acetate 1735
N-H Stretch 3300-3500 General Amine/Amide -
O-H Stretch (Carboxylic Acid Dimer) 2500-3300 Ethanoic Acid Broad trough in this region

Data sourced from various spectroscopic studies. pressbooks.pubchemguide.co.uk

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure, including the absolute stereochemistry and conformation, of a molecule.

The crystal structure of L-azetidine-2-carboxylic acid, a closely related compound, was determined using X-ray diffraction. researchwithrutgers.com The analysis revealed that the molecule exists in a zwitterionic form in the solid state. researchwithrutgers.com The azetidine ring itself is not planar but is buckled by 11 degrees. researchwithrutgers.com This puckering causes the carboxylate group to be positioned further from the distal ring carbon (C4) than it would be in a planar conformation. researchwithrutgers.com

The unit cell parameters for L-azetidine-2-carboxylic acid were found to be a = 7.457 Å, b = 9.810 Å, and c = 6.328 Å, with the space group P2₁2₁2₁. researchwithrutgers.com The crystal packing is characterized by hydrogen bonds, with both hydrogen atoms on the nitrogen acting as donors to oxygen atoms of neighboring molecules. researchwithrutgers.com Such detailed structural information is crucial for understanding the biological activity and reactivity of these molecules. While a specific crystal structure for this compound is not detailed in the provided search results, the analysis of its parent acid provides a strong model for its expected solid-state conformation.

Table 4: Crystallographic Data for L-Azetidine-2-carboxylic Acid

Parameter Value
Space Group P2₁2₁2₁
a 7.457 Å
b 9.810 Å
c 6.328 Å
Ring Puckering Angle 11°

Data from the crystal structure determination of L-azetidine-2-carboxylic acid. researchwithrutgers.com

Table of Compounds Mentioned

Compound Name
This compound
L-Azetidine-2-carboxylic acid
Ethyl acetate
N-benzhydryl-azetidine-2-carboxylic acid
Ethanoic acid

Biochemical and Proteomic Research on Azetidine 2 Carboxylate Analogues

Enzyme-Substrate Interactions and Enzymatic Detoxification Pathways

The toxicity of azetidine-2-carboxylate has driven the evolution of detoxification mechanisms in various organisms, primarily involving enzymatic modification or degradation.

Characterization of Azetidine-2-carboxylate Hydrolases (e.g., HAD Superfamily Enzymes)

A key detoxification strategy employed by certain bacteria is the hydrolytic opening of the azetidine (B1206935) ring, a reaction catalyzed by L-azetidine-2-carboxylate hydrolases (AC hydrolases). nih.govasm.org These enzymes are members of the vast haloacid dehalogenase (HAD) superfamily, which encompasses a wide range of hydrolases involved in diverse cellular processes. nih.govasm.orgwikipedia.org

In a notable study, a gene encoding an AC hydrolase was identified in Pseudomonas sp. strain A2C, a bacterium capable of using azetidine-2-carboxylate as its sole nitrogen source. nih.govasm.orgnih.gov This enzyme catalyzes the opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.govasm.orgnih.gov Site-directed mutagenesis studies confirmed its membership in the HAD superfamily by demonstrating that mutating the conserved active site nucleophile, an aspartate residue, resulted in a loss of enzymatic activity. nih.govasm.org

Similarly, an L-AZC hydrolase from Novosphingobium sp. MBES04 (NsA2CH) was identified, also belonging to the HAD-like superfamily. rsc.org This enzyme exhibits high substrate and stereospecificity for L-azetidine-2-carboxylate. rsc.org In fungi, the ascomycete Aspergillus nidulans utilizes an AzhA hydrolase, another member of the HAD superfamily, to detoxify and assimilate azetidine-2-carboxylate. researchgate.net

Table 1: Characterized Azetidine-2-carboxylate Hydrolases

EnzymeOrganismSuperfamilyProduct of Hydrolysis
AC hydrolasePseudomonas sp. strain A2CHAD2-hydroxy-4-aminobutyrate
NsA2CHNovosphingobium sp. MBES04HAD-likeNot specified
AzhA hydrolaseAspergillus nidulansHADNot specified

Structural Biology of Enzymes Interacting with Azetidine-2-carboxylate

High-resolution crystal structures of the NsA2CH enzyme have been determined in both its apo form and as a covalent complex with a reaction intermediate. rsc.org These structural studies, combined with biochemical and computational analyses, have provided detailed insights into the molecular basis of its substrate and stereoselectivity. rsc.org The structural data reveals the key amino acid residues involved in substrate binding and catalysis, paving the way for potential protein engineering applications. rsc.org

Biochemical Effects of Azetidine-2-carboxylate on Protein Biosynthesis and Structure

The toxicity of azetidine-2-carboxylate stems from its ability to act as a mimic of proline, leading to its misincorporation into newly synthesized proteins. oup.comwikipedia.org

Misincorporation into Proteins as a Proline Analogue

Due to its structural resemblance to proline, L-azetidine-2-carboxylic acid is recognized by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA). oup.com This leads to the charging of tRNAPro with azetidine-2-carboxylate, which is then delivered to the ribosome and incorporated into the growing polypeptide chain at positions coded for proline. oup.comresearchgate.net This misincorporation has been observed in various organisms, including bacteria, yeast, and plants. oup.comnih.govnih.gov

The substitution of the five-membered ring of proline with the four-membered ring of azetidine-2-carboxylate introduces significant structural perturbations. oup.com This alteration can change torsion angles and the direction of turns within the polypeptide chain, ultimately affecting the protein's three-dimensional structure and function. oup.comnih.gov

Impact on Protein Folding and Unfolded Protein Response Mechanisms

The incorporation of azetidine-2-carboxylate often leads to protein misfolding, triggering cellular stress responses. rsc.orgnih.gov The accumulation of misfolded proteins in the endoplasmic reticulum (ER) activates the unfolded protein response (UPR), a signaling pathway aimed at restoring protein homeostasis. nih.govnih.gov

Studies have shown that treatment with azetidine-2-carboxylate induces ER stress and activates specific arms of the UPR. nih.govnih.gov For instance, in HeLa cells, azetidine-2-carboxylate treatment led to increased levels of BiP (Binding Immunoglobulin Protein), a key ER chaperone, and phosphorylated eIF2α (eukaryotic translation initiation factor 2α), indicating activation of the PERK (protein kinase RNA-like ER kinase) pathway. nih.govnih.gov This activation of the PERK arm is crucial for the subsequent induction of autophagy, a cellular process for degrading and recycling damaged components, as a response to the proteotoxic stress. nih.govnih.gov Furthermore, research in Arabidopsis has shown that azetidine-2-carboxylate treatment upregulates the UPR, leading to the accumulation of misfolded proteins and a global stress response. nih.govbiorxiv.org

Genetic and Metabolic Studies of Azetidine-2-carboxylate Assimilation and Biodegradation in Microorganisms

Some microorganisms have evolved not only to tolerate azetidine-2-carboxylate but also to utilize it as a nutrient source. nih.govnih.gov Genetic and metabolic studies have begun to unravel the pathways involved in its assimilation and biodegradation.

In Pseudomonas sp. strain A2C, a 7.0-kb gene region required for the detoxification and assimilation of azetidine-2-carboxylate as a sole nitrogen source has been identified and sequenced. nih.govasm.orgnih.gov This region contains eight identifiable genes, including those encoding putative transporters for amino acids and the previously mentioned AC hydrolase. nih.govasm.org A proposed model suggests that azetidine-2-carboxylate is hydrolyzed in the periplasm by AC hydrolase. nih.govasm.org The resulting product, 2-hydroxy-4-aminobutyrate, is then transported into the cytoplasm and further metabolized, providing the cell with nitrogen. nih.govnih.govasm.org

In the fungus Aspergillus nidulans, resistance to azetidine-2-carboxylate and its utilization as a nitrogen source involves the AzhA hydrolase and the GABA (gamma-aminobutyric acid) catabolic pathway. researchgate.net This detoxification process is also assisted by an acetyltransferase, NgnA. researchgate.net The ability of some microorganisms to degrade azetidine-2-carboxylate highlights the diverse metabolic strategies that have evolved to cope with toxic natural products.

Table 2: Genes Involved in Azetidine-2-carboxylate Metabolism in Pseudomonas sp. strain A2C

Gene ProductPutative FunctionLocation
AC hydrolaseHydrolytic ring opening of azetidine-2-carboxylatePeriplasm
Transporters/PermeasesTransport of γ-amino acids or drugsCell Membrane
Export chaperone (CsaA)Potential role in AC hydrolase exportCytoplasm/Periplasm
AminotransferaseFurther metabolism of hydrolysis productCytoplasm

Engineering of Azetidine-2-carboxylate into Modified Biological Constructs

The engineering of azetidine-2-carboxylate, a non-proteinogenic amino acid, into biological constructs represents a significant area of biochemical and proteomic research. As a structural analogue of proline, L-azetidine-2-carboxylic acid (Aze) can be incorporated into polypeptide chains in place of proline residues. nih.govwikipedia.org This substitution provides a powerful tool for modifying the structure and function of proteins and peptides, leading to novel biological properties. nih.govwikipedia.orgacs.org The core of this engineering strategy lies in the ability of the cellular protein synthesis machinery, specifically prolyl-tRNA synthetase, to recognize and activate Aze, charging it onto tRNAPro for subsequent incorporation into proteins during translation. tandfonline.combiorxiv.org

The primary difference between azetidine-2-carboxylic acid and proline is the size of the heterocyclic ring; Aze possesses a four-membered ring, while proline has a five-membered ring. wikipedia.org This seemingly subtle structural alteration has profound consequences for the conformational properties of the polypeptide backbone. nih.gov The incorporation of Aze can disrupt or alter the secondary structures typically induced by proline. For instance, while proline is known for its role in creating specific kinks and turns in protein structures, the substitution with Aze can lead to a different geometry, affecting protein folding and stability. nih.govwikipedia.org Research has shown that peptides containing Aze are generally more flexible than their proline-containing counterparts due to decreased repulsive interactions between the ring atoms and adjacent residues. nih.gov This modification has been observed to destabilize ordered conformations like the collagen triple helix but can also be harnessed to induce specific secondary structures, such as β-sheets, in engineered polypeptides. nih.govacs.org

One notable application of this engineering approach is in the field of immunology and cancer therapy. tandfonline.com Researchers have successfully enhanced the immunogenicity of tumors by selectively introducing Aze into tumor cells. tandfonline.com In a study using a mouse model of breast cancer, liposome (B1194612) nanoparticles were used to deliver Aze specifically to 4T1 tumor cells. tandfonline.com The subsequent misincorporation of Aze into newly synthesized proteins at proline positions created mutated proteins. tandfonline.com These altered proteins were then processed by the cell and presented as neoantigens, triggering a cellular immune response against the tumor. tandfonline.com Mass spectrometry analysis confirmed the substitution of proline with Aze in various proteins within the tumor, kidney, liver, brain, and blood, with the highest incorporation rates observed in the tumor tissue due to its high rate of protein biosynthesis. tandfonline.com

Table 1: In Vivo Incorporation Rates of Azetidine-2-carboxylic Acid (Aze) in Different Tissues This table summarizes the findings from a study where Aze was delivered to tumor-bearing mice. The incorporation rate is the percentage of proline residues substituted by Aze in identified proteins.

Tissue Aze-incorporated Proteins Identified Average Incorporation Rate (%)
Tumor 129 1.13
Kidney 85 0.81
Liver 94 0.74
Brain 62 0.44
Blood 59 0.28

Data sourced from a study on enhancing tumor immunogenicity. tandfonline.com

Table 2: Proteome-wide Azetidine (Azetidine-2-carboxylic acid) Incorporation in Saccharomyces cerevisiae This table presents data from a quantitative proteomic study on the incorporation of Aze into the yeast proteome.

Metric Value
Proteins with Identified Aze Incorporation 789
Peptides with Identified Aze Incorporation 2,112
Median Incorporation Rate per Proline Site 10.5%
Interquartile Range of Incorporation Rate 5.9% - 18.4%

Data sourced from a proteome-wide identification study in yeast. biorxiv.org

The synthesis of peptides containing azetidine-2-carboxylic acid has also been extensively explored, providing building blocks for constructing modified biological molecules. acs.orgchemrxiv.orgumich.edu Methodologies for solid-phase peptide synthesis have been developed to efficiently generate peptides that incorporate Aze residues at specific positions. nih.govresearchgate.net This allows for the creation of custom peptides with tailored structural and functional properties. For example, aziridine-2-carboxylic acid, a related three-membered ring analogue, has been incorporated into peptides to serve as a reactive handle for site-selective chemical modification with various nucleophiles. nih.govresearchgate.net While distinct from Aze, this work highlights the broader strategy of using small, strained ring amino acids to engineer novel functions into peptides. nih.govresearchgate.net The ability to synthesize and incorporate Aze and its analogues into peptides and proteins opens up possibilities for developing new therapeutics, biomaterials, and research tools with precisely controlled molecular architectures. acs.org

Future Research Directions and Unexplored Avenues in Azetidine 2 Carboxylate Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives has traditionally faced challenges due to the inherent ring strain. medwinpublishers.com However, modern synthetic chemistry is paving the way for more efficient and environmentally benign approaches. Future efforts will likely concentrate on:

Catalytic and Asymmetric Synthesis: Developing novel catalytic systems for the enantioselective synthesis of azetidine-2-carboxylates is a primary goal. This includes the exploration of new chiral ligands and catalysts for reactions like intramolecular cyclizations and cycloadditions. rsc.orgnih.gov For instance, the use of lanthanide triflates, such as La(OTf)3, has shown promise in catalyzing the intramolecular regioselective aminolysis of epoxy amines to yield azetidines. frontiersin.org

Photocatalysis and Electrochemistry: Visible-light-mediated [2+2] photocycloadditions are emerging as powerful tools for azetidine synthesis. rsc.orgacs.org These methods offer mild reaction conditions and unique reactivity patterns. Future research will likely expand the scope of these reactions and explore electrochemical alternatives for greener syntheses.

Biocatalysis: The use of enzymes, such as azetidine-2-carboxylate hydrolase, in the synthesis and modification of azetidines is a growing area of interest. nih.govuniprot.org Biocatalytic methods can offer high selectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry. The discovery of azetidine-2-carboxylic acid synthases in bacteria opens up possibilities for biosynthetic and chemoenzymatic approaches. nih.gov

Exploration of New Reactivity Modes and Chemical Transformations

The strained nature of the azetidine ring dictates its reactivity, making it susceptible to ring-opening and ring-expansion reactions. rsc.org Future investigations will delve deeper into harnessing this reactivity for synthetic innovation:

Ring-Opening Polymerization: Azetidines can serve as monomers for the synthesis of novel polymers. Exploring the controlled ring-opening polymerization of functionalized azetidine-2-carboxylates could lead to new materials with unique properties.

Strain-Release Reactions: The development of new reactions that exploit the ring strain of azetidines to drive complex transformations is a key research direction. This could involve transition-metal-catalyzed cross-coupling reactions where the azetidine ring acts as a reactive partner.

Functionalization of the Azetidine Core: While the synthesis of the azetidine ring is crucial, the subsequent functionalization is equally important. Research will focus on developing new methods for the selective C-H functionalization of the azetidine ring, allowing for the introduction of diverse substituents and the creation of complex molecular architectures. acs.org

Design of Advanced Chemical Scaffolds for Diverse Research Applications

Ethyl (2r)-azetidine-2-carboxylate serves as a versatile starting material for the creation of diverse and complex molecular scaffolds. researchgate.netnih.gov Its constrained four-membered ring makes it an attractive proline analogue in medicinal chemistry. medwinpublishers.comwikipedia.org

Medicinal Chemistry: Azetidine-containing compounds have shown a wide range of biological activities. medwinpublishers.com Future research will focus on designing and synthesizing novel azetidine-based scaffolds as inhibitors of enzymes like thrombin or as antagonists for receptors. google.com The incorporation of the azetidine motif into peptides (peptidomimetics) will continue to be an active area of research to enhance stability and biological activity.

Asymmetric Catalysis: Chiral azetidine derivatives can act as ligands in asymmetric catalysis. The development of new azetidine-based ligands for a variety of metal-catalyzed reactions will be a continuing area of focus.

Fused, Bridged, and Spirocyclic Systems: The synthesis of complex, three-dimensional structures containing the azetidine ring is a major goal. researchgate.netnih.gov These advanced scaffolds are of great interest for creating libraries of compounds for high-throughput screening in drug discovery.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and development of new azetidine-based molecules, the integration of modern automation technologies is crucial.

Continuous Flow Synthesis: Flow chemistry offers several advantages for the synthesis of azetidines, including improved safety, scalability, and the ability to use reactive intermediates. acs.org The development of continuous flow processes for the multi-step synthesis of azetidine derivatives will be a key enabler for their large-scale production. rsc.orgchemrxiv.org

Automated Synthesis Platforms: Combining flow chemistry with automated synthesis platforms will allow for the rapid generation of libraries of azetidine-based compounds. nih.gov This will significantly accelerate the process of lead optimization in drug discovery programs.

Synergistic Approaches Combining Synthetic, Computational, and Biochemical Research

The future of azetidine chemistry lies in a multidisciplinary approach that combines experimental synthesis with computational modeling and biochemical evaluation.

Computational Chemistry: Quantum mechanical calculations and molecular modeling can provide valuable insights into the reactivity of azetidines and guide the design of new synthetic routes and novel bioactive molecules. nih.gov Computational studies can help predict the outcomes of reactions and understand the mechanisms of action of azetidine-based drugs.

Biochemical and In Vivo Studies: Understanding the biological fate and effects of azetidine-containing compounds is critical. Research into the potential toxicity and metabolic pathways of azetidine-2-carboxylic acid and its derivatives will be essential for their safe application. wikipedia.orgoup.com Investigating how these molecules interact with biological targets at a molecular level will drive the design of more potent and selective drugs. nih.gov The integration of synthetic efforts with biochemical and in vivo testing will create a powerful feedback loop for the development of new therapeutics and research tools.

Q & A

Q. What are the recommended safety protocols for handling Ethyl (2R)-azetidine-2-carboxylate in laboratory settings?

  • Methodological Answer: Researchers must work in a fume hood with proper personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Storage should be in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. Spills require immediate neutralization with a compatible adsorbent (e.g., silica gel) and disposal via hazardous waste protocols. Safety data sheets emphasize restricted use to qualified personnel in authorized facilities, with emergency contact protocols in place .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their key reaction conditions?

  • Methodological Answer: A prevalent method involves cyclization of β-amino alcohols under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to form the azetidine ring. Alternatively, electrochemical tandem trifluoromethylation of allylamines followed by cycloaddition can yield stereochemically defined derivatives. Reaction optimization typically requires anhydrous solvents (e.g., THF), low temperatures (0–5°C), and catalytic bases (e.g., NaHCO₃) to minimize racemization .

Q. How can researchers verify the enantiomeric purity of this compound using spectroscopic methods?

  • Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10 v/v) is standard. Confirmatory analysis includes circular dichroism (CD) spectroscopy to correlate optical activity with absolute configuration. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of protons, validating stereochemical assignments .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact-exchange functionals be applied to predict the electronic properties of this compound, and what validation steps are required?

  • Methodological Answer: Use hybrid functionals like B3LYP with 6-311++G(d,p) basis sets to model electron density and frontier molecular orbitals. Exact-exchange terms improve accuracy for dipole moments and ionization potentials. Validate predictions against experimental UV-Vis spectra and X-ray crystallographic data (e.g., bond lengths, angles). Discrepancies >5% require recalibration of exchange-correlation ratios or solvent effect inclusion .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, dipole moments) for this compound derivatives?

  • Methodological Answer: Perform solvent-phase DFT calculations using the Polarizable Continuum Model (PCM) to account for dielectric effects. For NMR shifts, apply gauge-including atomic orbital (GIAO) methods with relativistic corrections. If dipole moment mismatches persist, cross-validate with gas-phase microwave spectroscopy. Systematic error analysis (e.g., grid size sensitivity in DFT) is critical to isolate inaccuracies .

Q. In mechanistic studies, how can electrochemical tandem trifluoromethylation be optimized for introducing fluorinated groups to this compound while preserving stereochemical integrity?

  • Methodological Answer: Use a divided cell with a platinum cathode and Ag/AgCl reference electrode in acetonitrile/water (95:5). Apply constant potential (-1.2 V vs. SCE) to generate trifluoromethyl radicals from CF₃SO₂Na. Add chiral ligands (e.g., bisoxazolines) to the electrolyte to stabilize transition states and prevent racemization. Monitor enantiomeric excess (ee) via chiral GC-MS post-reaction .

Data Presentation and Analysis Guidelines

  • Tabular Example for Computational Validation:

    PropertyDFT PredictionExperimental ValueDeviation (%)
    Dipole Moment (D)3.823.953.3
    C-N Bond Length (Å)1.471.460.7
  • Key References:

    • Computational protocols: Becke’s exchange-correlation functional .
    • Structural validation: SHELX refinement workflows .
    • Safety and handling: MedChemExpress guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.